molecular formula C18H18F3NO4S2 B3019519 2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine CAS No. 1448130-71-9

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Cat. No.: B3019519
CAS No.: 1448130-71-9
M. Wt: 433.46
InChI Key: QNEYPUNLNHONND-UHFFFAOYSA-N
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Description

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both phenylsulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of phenylsulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine stands out due to its combination of phenylsulfonyl and trifluoromethyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S2/c19-18(20,21)14-8-10-17(11-9-14)28(25,26)22-12-4-5-15(22)13-27(23,24)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEYPUNLNHONND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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